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Compound of Interest

3-(methoxycarbonyl)-1-methyl-1H-
Compound Name:
pyrazole-5-carboxylic acid

Cat. No.: B187469

Audience: Researchers, scientists, and drug development professionals in the agrochemical
sector.

Introduction:

3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial building
block in the synthesis of a significant class of agrochemical fungicides: the pyrazole
carboxamides. These compounds are widely recognized for their potent and often broad-
spectrum fungicidal activity. A primary mode of action for many of these derivatives is the
inhibition of the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1) in the mitochondrial
respiratory chain, disrupting the fungus's energy supply. This document provides an overview
of the application of pyrazole carboxamide derivatives in agrochemical research, including
guantitative data on their efficacy, detailed experimental protocols for their synthesis and
evaluation, and visual representations of their mechanism of action and experimental
workflows.

Data Presentation: Fungicidal Efficacy of Pyrazole
Carboxamide Derivatives

The following tables summarize the in vitro fungicidal activity of various pyrazole carboxamide
derivatives against several economically important plant pathogens. The data is presented as
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EC50 values (the concentration of a compound that gives half-maximal response), providing a
clear comparison of their potency.

Table 1: In Vitro Fungicidal Activity (EC50 in pg/mL) Against Rhizoctonia solani

Reference
Compound EC50 (pg/mL) EC50 (pg/mL)
Compound
6j (pyrazole-thiazole 80% inhibition at 10
) o Fluxapyroxad 11.93
carboxamide) pg/mL (in vivo)
23i (pyrazole
carboxamide thiazole 3.79 Boscalid 9.19
derivative)
7d (pyrazole-4-
carboxamide with 0.046 Boscalid 0.741
ether group)
12b (pyrazole-4-
carboxamide with 0.046 Fluxapyroxad 0.103
ether group)
SCuU2028 0.022 Thifluzamide -
E1l (pyrazole-4-
carboxamide with 11 Boscalid 2.2

oxime ether)

Table 2: In Vitro Fungicidal Activity (EC50 in pg/mL) Against Other Fungal Pathogens
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Fungal Reference
Compound EC50 (pg/mL) EC50 (pg/mL)
Pathogen Compound
6d (pyrazole-
_ Py Rhizoctonia
thiazole ) 5.11 Fluxapyroxad 11.93
] cerealis
carboxamide)
6j (pyrazole- 90% inhibition at
thiazole Puccinia sorghi 10 pg/mL (in Thifluzamide 22.12
carboxamide) Vivo)
8j (pyrazole-4- . ) .
) Alternaria solani 3.06 Boscalid -
carboxamide)
6i (pyrazole
carboxamide ] )
_ Valsa mali 1.77 Boscalid 9.19
thiazole
derivative)
19i (pyrazole
carboxamide ) ]
) Valsa mali 1.97 Boscalid 9.19
thiazole
derivative)
7ai (isoxazolol ) )
Rhizoctonia
pyrazole ) 0.37 Carbendazol -
solani
carboxylate)

Experimental Protocols
General Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a common method for synthesizing pyrazole carboxamide fungicides

from a pyrazole carboxylic acid intermediate.

Materials:

o 3-(substituted)-1-methyl-1H-pyrazole-4-carboxylic acid
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» Thionyl chloride or a coupling agent like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-
tetramethyluronium hexafluorophosphate)

e An appropriate amine derivative

e Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

e Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

o Standard laboratory glassware and purification equipment (e.g., rotary evaporator,
chromatography columns)

Procedure:

e Acid Chloride Formation (Method A):

o Dissolve the pyrazole carboxylic acid in an excess of thionyl chloride.

o Reflux the mixture for 2-3 hours.

o Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole
carbonyl chloride.

o Amide Coupling (Method A):

[e]

Dissolve the crude pyrazole carbonyl chloride in an anhydrous solvent like DCM.

o

In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the
same anhydrous solvent.

o

Slowly add the acid chloride solution to the amine solution at 0 °C.

[¢]

Allow the reaction to stir at room temperature for several hours until completion (monitored
by TLC).

e One-Pot Amide Coupling (Method B with HATU):[1]
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o Dissolve the pyrazole carboxylic acid and HATU in DMF and stir for 30 minutes at room
temperature.[1]

o Add the desired amine and N,N-diisopropylethylamine to the mixture.[1]

o Stir the reaction for 8 hours or until completion as monitored by TLC.[1]

o Work-up and Purification:

o Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl
acetate).

o Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCI), a saturated
sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to obtain the final
pyrazole carboxamide derivative.

e Characterization:

o Confirm the structure of the synthesized compound using spectroscopic methods such as
IH NMR, 3C NMR, and HRMS.

In Vitro Antifungal Bioassay (Mycelium Growth
Inhibition Method)

This protocol outlines the procedure for evaluating the fungicidal activity of synthesized
compounds against various plant pathogens.

Materials:
e Synthesized pyrazole carboxamide derivatives

o Positive control fungicide (e.g., Boscalid, Fluxapyroxad)
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e Solvent for dissolving compounds (e.g., DMSO)

o Potato Dextrose Agar (PDA) medium

o Petri dishes (9 cm diameter)

e Fungal cultures of the target pathogens (e.g., Rhizoctonia solani, Alternaria solani)
 Sterile cork borer or scalpel

 Incubator

Procedure:

e Stock Solution Preparation:

o Dissolve the test compounds and the positive control in a minimal amount of DMSO to
prepare stock solutions (e.g., 10 mg/mL).

» Preparation of Test Plates:
o Autoclave the PDA medium and cool it to approximately 50-60 °C.

o Add the appropriate volume of the stock solution of the test compound to the molten PDA
to achieve the desired final concentrations (e.g., 100 pg/mL for initial screening, followed
by serial dilutions for EC50 determination). Ensure the final DMSO concentration is
consistent across all plates and does not inhibit fungal growth.

o Pour the amended PDA into sterile Petri dishes and allow them to solidify.
 Inoculation:

o From the edge of an actively growing fungal culture, cut a mycelial disc (e.g., 5 mm
diameter) using a sterile cork borer.

o Place the mycelial disc at the center of each PDA plate (both treated and control).

e |ncubation:
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o Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in
the dark.

o Data Collection and Analysis:

o Measure the diameter of the fungal colony in two perpendicular directions when the fungal
growth in the control plate has almost reached the edge of the plate.

o Calculate the percentage of mycelial growth inhibition using the following formula:
» [nhibition (%) = [(dc - dt) / dc] x 100
= Where:
» dc = average diameter of the fungal colony on the control plate
» dt = average diameter of the fungal colony on the treated plate

o For EC50 determination, test a range of concentrations and use a suitable statistical
software to calculate the EC50 value from the dose-response curve.

Visualizations
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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